(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a methanone group attached to a bromothiophene ring
Mechanism of Action
Target of Action
It has been shown to have promising activity against various diseases, including alzheimer’s disease, parkinson’s disease, and cancer. This suggests that the compound may interact with targets related to these conditions.
Mode of Action
Given its potential role in drug development and its promising activity against various diseases, it is likely that the compound interacts with its targets in a way that modulates their function, leading to therapeutic effects.
Biochemical Pathways
Given its promising activity against various diseases, it is likely that the compound affects pathways related to these conditions.
Result of Action
Given its promising activity against various diseases, it is likely that the compound induces changes at the molecular and cellular level that contribute to its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride in the presence of a base.
Attachment of the Bromothiophene Ring: The bromothiophene ring is attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group can yield sulfoxides or sulfones, while reduction of the methanone group can produce alcohols.
Scientific Research Applications
(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, which can provide insights into its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like (4-(benzylsulfonyl)piperidin-1-yl)(4-chlorothiophen-2-yl)methanone share structural similarities but differ in the halogen substituent on the thiophene ring.
Thiophene Derivatives: Compounds such as (4-(benzylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone have a different substituent on the thiophene ring.
Uniqueness
The uniqueness of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(4-bromothiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S2/c18-14-10-16(23-11-14)17(20)19-8-6-15(7-9-19)24(21,22)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXSBCIRQIYKGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.